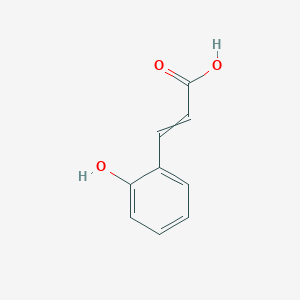

2-Hydroxycinnamic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H8O3 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

3-(2-hydroxyphenyl)prop-2-enoic acid |

InChI |

InChI=1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12) |

InChI Key |

PMOWTIHVNWZYFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxycinnamic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycinnamic acid, also known as o-coumaric acid, is an aromatic organic compound belonging to the hydroxycinnamic acid class.[1] It is a naturally occurring phenolic compound found in various plants, including cinnamon and cloves, and is recognized for its antioxidant, anti-inflammatory, and antimicrobial properties.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectroscopic profile, along with detailed experimental protocols and an examination of its role in key biological signaling pathways.

Chemical Structure and Properties

This compound is characterized by a benzene (B151609) ring substituted with a hydroxyl group at the ortho position relative to a propenoic acid side chain.[1] The trans-isomer is the more common and stable form.[3]

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below, providing essential data for research and development applications.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₈O₃ | [2] |

| Molecular Weight | 164.16 g/mol | [2] |

| Appearance | White to off-white crystalline solid/powder | [1] |

| Melting Point | 217 °C (decomposes) | [2] |

| Boiling Point | 348.0 ± 17.0 °C (Predicted) | [2] |

| Density | 1.329 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.51 ± 0.10 (Predicted) | [2] |

| Water Solubility | 2.709 x 10⁴ mg/L at 25 °C (Estimated) | [1] |

| LogP | 2.43 | [3] |

| InChI | 1S/C9H8O3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H,(H,11,12)/b6-5+ | [4] |

| SMILES | OC(=O)\C=C\c1ccccc1O | [4] |

Spectroscopic Analysis

Spectroscopic techniques are fundamental for the structural elucidation and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Spectra are typically recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR (Proton NMR) Data

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-α (vinyl) | ~6.35 | Doublet | ~15.9 |

| H-β (vinyl) | ~7.70 | Doublet | ~15.9 |

| Aromatic Protons | 6.80 - 7.50 | Multiplet | - |

| -OH (hydroxyl) | ~9.90 | Broad Singlet | - |

| -COOH (carboxyl) | ~12.20 | Broad Singlet | - |

¹³C NMR (Carbon NMR) Data

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-α (vinyl) | ~117.5 |

| C-β (vinyl) | ~139.0 |

| C-1 (C-OH) | ~156.0 |

| C-2 (C-CH) | ~121.0 |

| Aromatic Carbons | 116.0 - 131.0 |

| C=O (carbonyl) | ~168.5 |

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3500 - 3300 | O-H stretch | Phenolic Hydroxyl |

| 3300 - 2500 | O-H stretch (broad) | Carboxylic Acid |

| ~1680 | C=O stretch | Carboxylic Acid Carbonyl |

| ~1630 | C=C stretch | Alkene |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| ~1250 | C-O stretch | Phenol |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals information about the electronic transitions within the conjugated system of the molecule. In ethanol, this compound exhibits absorption maxima that are characteristic of its extended π-system.

| Wavelength (λ_max) | Solvent |

| ~327 nm | Ethanol |

| ~275 nm | Ethanol |

Experimental Protocols

Synthesis of this compound via Perkin Reaction

The Perkin reaction is a classic method for the synthesis of cinnamic acid derivatives.[2] It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of a weak base.[5]

Methodology:

-

Reactant Mixture: In a round-bottom flask, combine salicylaldehyde (B1680747) (1 equivalent), acetic anhydride (2.5 equivalents), and anhydrous sodium acetate (B1210297) (1 equivalent).

-

Heating: Equip the flask with a reflux condenser and heat the mixture in an oil bath at 180°C for 4-5 hours.[4]

-

Hydrolysis: After cooling, add water to the reaction mixture and boil to hydrolyze the excess acetic anhydride.

-

Purification:

-

Neutralize the solution with sodium carbonate.

-

Filter the hot solution to remove any impurities.

-

Acidify the filtrate with hydrochloric acid to precipitate the crude this compound.

-

-

Recrystallization: Recrystallize the crude product from hot water to obtain pure this compound.

Spectroscopic Analysis Protocols

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use standard pulse programs. For ¹H NMR, typical parameters include a 30° pulse angle and a 1-2 second relaxation delay. For ¹³C NMR, use a proton-decoupled pulse sequence.

-

Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[6][7]

-

Pellet Formation: Place the powder into a pellet die and press under high pressure (several tons) to form a thin, transparent pellet.[6][7]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

UV-Vis Spectroscopy:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-grade solvent, such as ethanol. A typical concentration is in the range of 10-50 µM.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Data Acquisition: Record the absorbance spectrum over a wavelength range of 200-400 nm, using the pure solvent as a blank for baseline correction.

Biological Activity and Signaling Pathways

This compound and its derivatives are known to exert significant antioxidant and anti-inflammatory effects by modulating key cellular signaling pathways.

Antioxidant Activity via the Nrf2 Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of cellular antioxidant responses. Under conditions of oxidative stress, this compound can promote the activation of this pathway.

Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. Oxidative stress, potentially mitigated by this compound, leads to the dissociation of Nrf2 from Keap1.[8] The freed Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes like heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD), leading to their increased expression and enhanced cellular protection against oxidative damage.[8][9]

Anti-inflammatory Activity via the NF-κB Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. Chronic activation of this pathway is implicated in many inflammatory diseases. Hydroxycinnamic acids have been shown to inhibit this pathway.

Inflammatory stimuli activate the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation marks IκBα for degradation, releasing the NF-κB dimer (p50/p65).[10] The active NF-κB then translocates to the nucleus and induces the transcription of pro-inflammatory genes, including COX-2, iNOS, and various cytokines.[10] this compound is proposed to exert its anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing IκBα degradation and keeping NF-κB in its inactive, cytoplasm-bound state.

Conclusion

This compound is a versatile phenolic compound with a well-defined chemical structure and a range of interesting biological activities. The data and protocols presented in this guide offer a solid foundation for researchers and professionals in the fields of chemistry, pharmacology, and drug development to further explore the potential of this molecule. Its ability to modulate key signaling pathways like Nrf2 and NF-κB makes it a compelling candidate for the development of new therapeutic agents for diseases with underlying oxidative stress and inflammatory components.

References

- 1. eng.uc.edu [eng.uc.edu]

- 2. SATHEE: Perkin Reaction Mechanism [satheejee.iitk.ac.in]

- 3. 3,4,5-Trihydroxycinnamic Acid Inhibits Lipopolysaccharide-Induced Inflammatory Response through the Activation of Nrf2 Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fchpt.stuba.sk [fchpt.stuba.sk]

- 5. jk-sci.com [jk-sci.com]

- 6. shimadzu.com [shimadzu.com]

- 7. researchgate.net [researchgate.net]

- 8. 3,4,5-trihydroxycinnamic acid inhibits lipopolysaccharide (LPS)-induced inflammation by Nrf2 activation in vitro and improves survival of mice in LPS-induced endotoxemia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. NRF2 activation by 2-methoxycinnamaldehyde attenuates inflammatory responses in macrophages via enhancing autophagy flux - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of 2-Hydroxycinnamic Acid via Knoevenagel Condensation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-hydroxycinnamic acid, a valuable building block in the pharmaceutical and chemical industries, through the Knoevenagel condensation. This document details the reaction mechanism, various catalytic systems, experimental protocols, and comparative data to facilitate informed decisions in a laboratory and process development setting.

Introduction to Knoevenagel Condensation for this compound Synthesis

The Knoevenagel condensation is a versatile and widely utilized carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters, in the presence of a basic catalyst.[1][2] For the synthesis of this compound (also known as o-coumaric acid), the reaction proceeds via the condensation of salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) with malonic acid. This is often followed by a spontaneous decarboxylation under the reaction conditions to yield the desired α,β-unsaturated carboxylic acid.[3] The Doebner modification of the Knoevenagel condensation specifically refers to the reaction of an aldehyde with malonic acid in the presence of a basic catalyst, which is a common route to cinnamic acids.[4]

The general reaction scheme is as follows:

Salicylaldehyde + Malonic Acid → this compound + H₂O + CO₂

The choice of catalyst and solvent system significantly influences the reaction's efficiency, yield, and environmental footprint.[1] This guide will explore both traditional and modern, "greener" approaches to this synthesis.

Reaction Mechanism

The Knoevenagel condensation for the synthesis of this compound proceeds through a series of well-established steps:

-

Enolate Formation: A basic catalyst abstracts an acidic proton from the active methylene group of malonic acid to form a nucleophilic enolate ion.[4]

-

Nucleophilic Addition: The enolate ion attacks the electrophilic carbonyl carbon of salicylaldehyde, forming a tetrahedral intermediate.[4]

-

Dehydration: The intermediate undergoes dehydration to form an α,β-unsaturated dicarboxylic acid intermediate.[4]

-

Decarboxylation: Under the influence of heat and the basic conditions, the intermediate readily undergoes decarboxylation to yield the final product, this compound.

Comparative Data on Catalytic Systems

The selection of the catalyst and reaction conditions is critical for optimizing the yield and purity of this compound. Below is a summary of various catalytic systems and their reported performance.

| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Traditional Methods | |||||

| Pyridine (B92270)/Piperidine (B6355638) | Pyridine | Reflux | 2-8 h | ~90% (for cinnamic acid) | [5] |

| Triethylamine (TEA)/Piperidine | Toluene | Reflux | 2 h | ~90% (for cinnamic acid) | [5] |

| Green/Alternative Methods | |||||

| L-proline (0.1 eq) | Ethanol (B145695) | 60 | 4 h | 60-80% (for p-hydroxycinnamic diacids) | [6] |

| Tetrabutylammonium bromide (TBAB)/K₂CO₃ | Water | Microwave (900W) | 1-2 min | 72% (for p-coumaric acid) | [7][8] |

| 1CaO–1.5MgO | Water | Room Temp. | 10 min | 98% (for benzaldehyde (B42025) & malononitrile) | [1] |

| Amino Acids (e.g., glycine) | Solvent-free | - | - | Good yields (for various cinnamic acids) |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound using both a traditional and a greener catalytic system.

Protocol 1: Traditional Method using Pyridine and Piperidine

This protocol is a classical approach to the Knoevenagel-Doebner condensation.

Materials:

-

Salicylaldehyde

-

Malonic acid

-

Pyridine (reagent grade)

-

Piperidine (catalytic amount)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve malonic acid (1.1 equivalents) in pyridine.

-

To this solution, add freshly distilled salicylaldehyde (1.0 equivalent).

-

Add a catalytic amount of piperidine (e.g., 0.05 equivalents) to the reaction mixture.

-

Heat the mixture to a gentle reflux and maintain for 2-8 hours. The evolution of carbon dioxide gas indicates that the reaction is proceeding.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the salicylaldehyde spot disappears.

-

After completion, allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid until the solution is acidic (pH 1-2). This will precipitate the crude this compound and form pyridine hydrochloride, which is soluble in water.

-

Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold water to remove any residual pyridine hydrochloride.

-

Dry the crude product. For higher purity, recrystallize the this compound from an ethanol/water mixture.

Protocol 2: Green Synthesis using L-proline in Ethanol

This protocol offers a more environmentally benign approach by avoiding the use of toxic pyridine.[6]

Materials:

-

Salicylaldehyde

-

Malonic acid

-

L-proline

-

Ethanol

-

Deionized water/Methanol (for purification)

-

C-18 reverse phase silica (B1680970) gel

Procedure:

-

In a round-bottom flask, dissolve salicylaldehyde (1.0 equivalent), malonic acid (1.0 equivalent), and L-proline (0.1 equivalents) in ethanol (to a concentration of 0.5 M with respect to salicylaldehyde).

-

Stir the reaction mixture at 60 °C for 4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on a C-18 reverse phase silica gel column using a water:methanol (80:20) eluent to obtain pure this compound.

Conclusion

The Knoevenagel condensation remains a highly effective and adaptable method for the synthesis of this compound. While traditional methods employing pyridine and piperidine offer high yields, there is a significant trend towards the adoption of greener and more sustainable protocols. The use of organocatalysts like L-proline, phase-transfer catalysts in aqueous media, and solvent-free conditions are promising alternatives that reduce the environmental impact without compromising the efficiency of the synthesis. The choice of a specific protocol will depend on the desired scale, available resources, and the importance of green chemistry principles in the research or development context. This guide provides the necessary technical information to enable researchers to select and implement the most suitable method for their specific needs.

References

- 1. benchchem.com [benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. bepls.com [bepls.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Sustainable Synthesis of p-Hydroxycinnamic Diacids through Proline-Mediated Knoevenagel Condensation in Ethanol: An Access to Potent Phenolic UV Filters and Radical Scavengers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A Technical Guide to the Natural Sources and Biosynthesis of 2-Hydroxycinnamic Acid in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxycinnamic acid, also known as o-coumaric acid, is a phenolic compound found in a variety of plant species. While less abundant than its isomer, p-coumaric acid, it serves as a crucial precursor in the biosynthesis of coumarins, a class of secondary metabolites with diverse and significant pharmacological activities. Understanding the natural distribution and biosynthetic pathways of this compound is paramount for its potential exploitation in drug development and biotechnology. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and regulatory networks of this compound in plants. It includes quantitative data on its occurrence, detailed experimental protocols for its analysis, and visual diagrams of the key metabolic and signaling pathways.

Natural Sources of this compound

This compound is less widespread and generally found in lower concentrations than its 4-hydroxy isomer (p-coumaric acid). Its presence is often associated with plants that synthesize coumarins. It can exist in both free and glycosidically bound forms. Upon tissue damage, the glycoside can be hydrolyzed, releasing this compound, which can then spontaneously lactonize to form coumarin (B35378).

The concentration of this compound varies significantly depending on the plant species, tissue type, developmental stage, and environmental conditions. The following tables summarize the reported concentrations of this compound in various plant materials.

Table 1: Quantitative Data of this compound in Various Plant Species

| Plant Species | Family | Plant Part | Concentration | Reference |

| Mikania laevigata | Asteraceae | Leaves (Lyophilised aqueous extract) | 0.02 mg/mL | [1] |

| Mikania laevigata | Asteraceae | Leaves (Fluid extract) | 0.38 mg/mL | [1] |

| Vicia villosa (Hairy Vetch) | Fabaceae | Stems and Leaves | Present (unquantified) | [1] |

| Green Leafy Vegetables | Various | Leaves | Not specified in detail | [1] |

| Phoenix dactylifera (Date, dried) | Arecaceae | Fruit | 0.00 - 6.71 mg/100 g FW | [2] |

| Artichoke (Cynara scolymus) | Asteraceae | - | Detected | [3] |

| Broccoli (Brassica oleracea var. italica) | Brassicaceae | - | Detected | [3] |

| Cauliflower (Brassica oleracea var. botrytis) | Brassicaceae | - | Detected | [3] |

| Tumble thistle (Gundelia tournefortii) | Asteraceae | - | Detected | [3] |

FW: Fresh Weight

Table 2: Comparative Data of Coumaric Acid Isomers in Plant Extracts

| Plant Species | Plant Part | o-Coumaric Acid | m-Coumaric Acid | p-Coumaric Acid | Analytical Method | Reference |

| Various Edible Plants | - | Detected | Detected | Detected | LC-MS/MS | [3] |

| Pineapple (Ananas comosus) | Ripe Juice | - | - | 11.75 µg/mL | RP-HPLC | [4] |

| Pineapple (Ananas comosus) | Ripe Fruit | - | - | 0.03 µg/mL | RP-HPLC | [4] |

| Durum Wheat (Early Grains) | Grains | - | - | up to 3098.99 µg/g DM (bound) | HPLC-DAD | [5] |

DM: Dry Matter. Note: Data for o- and m-coumaric acid were not always reported in comparative studies.

Biosynthesis of this compound

The biosynthesis of this compound is a branch of the general phenylpropanoid pathway, which is a major route for the synthesis of a wide variety of plant secondary metabolites. The pathway begins with the aromatic amino acid L-phenylalanine.

The Phenylpropanoid Pathway and the Key Diversion

-

L-Phenylalanine to trans-Cinnamic Acid: The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid. This is a critical regulatory point in the phenylpropanoid pathway.[6]

-

Ortho-Hydroxylation of trans-Cinnamic Acid: This is the key step that differentiates the biosynthesis of this compound from the more common C4-hydroxylated phenylpropanoids. The enzyme Cinnamate 2-Hydroxylase (C2H) , a cytochrome P450-dependent monooxygenase, catalyzes the hydroxylation of trans-cinnamic acid at the C2 (ortho) position of the phenyl ring to yield this compound (o-coumaric acid).[7] This contrasts with the action of Cinnamate 4-Hydroxylase (C4H), which hydroxylates cinnamic acid at the C4 (para) position to produce p-coumaric acid.[6]

-

Glucosylation and Lactonization: this compound can be subsequently glucosylated to form a stable storage form, o-coumaric acid glucoside. Upon cellular damage, β-glucosidases can cleave the glucose moiety, releasing this compound, which can then undergo spontaneous intramolecular cyclization (lactonization) to form coumarin.[8]

Diagram: Biosynthesis Pathway of this compound

Regulation of this compound Biosynthesis

The biosynthesis of this compound, as part of the broader phenylpropanoid pathway, is tightly regulated at the transcriptional level in response to various developmental and environmental cues.

Jasmonate Signaling

Jasmonates (JA) are phytohormones that play a crucial role in plant defense responses against herbivores and pathogens. The jasmonate signaling cascade is a key regulator of the phenylpropanoid pathway.

-

Perception of Stimulus: Wounding or pathogen attack triggers the synthesis of jasmonic acid.

-

Signal Transduction: Jasmonic acid is converted to its bioactive form, jasmonoyl-isoleucine (JA-Ile). JA-Ile binds to the F-box protein CORONATINE INSENSITIVE1 (COI1), which is part of the SCF(COI1) ubiquitin E3 ligase complex.[9][10]

-

Derepression of Transcription Factors: The JA-Ile-COI1 complex targets JASMONATE-ZIM DOMAIN (JAZ) repressor proteins for ubiquitination and subsequent degradation by the 26S proteasome.[9]

-

Gene Activation: The degradation of JAZ repressors releases transcription factors, such as MYC2 and other basic helix-loop-helix (bHLH) and MYB transcription factors, which can then activate the expression of genes encoding enzymes of the phenylpropanoid pathway, including PAL and potentially C2H.[3][11]

Diagram: Jasmonate Signaling Pathway

UV-B Radiation Signaling

UV-B radiation is an environmental stressor that can induce the biosynthesis of phenolic compounds, which act as UV-screening agents.

-

UV-B Perception: Plants perceive UV-B radiation through the UVR8 photoreceptor. In its inactive state, UVR8 exists as a homodimer. Upon UV-B absorption, it monomerizes.[12][13]

-

Signal Transduction: The UVR8 monomer interacts with the CONSTITUTIVELY PHOTOMORPHOGENIC 1 (COP1) protein, an E3 ubiquitin ligase. This interaction prevents COP1 from targeting the transcription factor ELONGATED HYPOCOTYL 5 (HY5) for degradation.[14][15]

-

Gene Activation: Stabilized HY5 accumulates in the nucleus and activates the transcription of genes involved in the phenylpropanoid pathway, leading to the production of UV-protective compounds.[16] Additionally, UVR8 can interact with other transcription factors like WRKY36 to regulate gene expression.[15]

Diagram: UV-B Signaling Pathway

Experimental Protocols

Accurate quantification of this compound in plant matrices requires robust extraction and analytical methods.

Extraction of Free and Bound Phenolic Acids

This protocol allows for the sequential extraction of free and ester-bound phenolic acids.

Materials:

-

Plant material (fresh, frozen, or lyophilized and powdered)

-

80% Methanol (B129727) (HPLC grade)

-

Diethyl ether (HPLC grade)

-

2 M Sodium hydroxide (B78521) (NaOH)

-

6 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate

-

Centrifuge

-

Rotary evaporator

-

Vortex mixer

-

pH meter

Procedure:

-

Homogenization: Homogenize 1-5 g of powdered plant material with 80% methanol (e.g., 1:10 w/v).

-

Extraction of Free Phenolic Acids:

-

Vortex or sonicate the mixture for 20-30 minutes.

-

Centrifuge the mixture and collect the supernatant. Repeat the extraction on the pellet twice more.

-

Combine the supernatants and evaporate the methanol using a rotary evaporator.

-

Adjust the pH of the remaining aqueous solution to ~2 with 6 M HCl.

-

Perform liquid-liquid extraction with diethyl ether (3 x with equal volumes).

-

Pool the ether fractions, dry over anhydrous sodium sulfate, and evaporate to dryness.

-

Reconstitute the residue in a known volume of mobile phase for analysis.[17]

-

-

Extraction of Esterified (Bound) Phenolic Acids:

-

Take the solid residue from step 2 and add 20 mL of 2 M NaOH.

-

Incubate for 4 hours at room temperature under a nitrogen atmosphere to perform alkaline hydrolysis.

-

Acidify the mixture to pH ~2 with 6 M HCl.

-

Perform liquid-liquid extraction with diethyl ether as described for free phenolic acids.

-

Dry the ether extract and reconstitute for analysis.[17]

-

Diagram: Experimental Workflow for Phenolic Acid Extraction

Quantification by High-Performance Liquid Chromatography (HPLC)

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

-

Mobile Phase: A gradient elution is typically used for separating multiple phenolic acids.

-

Solvent A: Water with 0.1% formic acid or 1% acetic acid.[1]

-

Solvent B: Acetonitrile (B52724) or Methanol.[1]

-

-

Flow Rate: 0.8 - 1.0 mL/min.[4]

-

Column Temperature: 30-40 °C.

-

Detection Wavelength: Approximately 270-280 nm for this compound. A DAD allows for spectral confirmation across a range of wavelengths.[1]

-

Injection Volume: 10-20 µL.[1]

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol. Create a series of working standards by diluting the stock solution with the mobile phase to generate a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).[1]

-

Calibration: Inject each standard solution and record the peak area. Construct a calibration curve by plotting peak area against concentration. The linearity should be confirmed by a correlation coefficient (R²) > 0.99.[1]

-

Sample Analysis: Inject the reconstituted plant extracts.

-

Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard. Quantify the concentration using the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for analyzing low-abundance compounds in complex matrices.

Instrumentation:

-

UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Similar to HPLC-UV, a C18 reversed-phase column is used.

-

Mobile phases are typically water with 0.1% formic acid (A) and acetonitrile or methanol with 0.1% formic acid (B).

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode is commonly used for phenolic acids.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for this compound must be determined by infusing a standard solution.

-

Example transition for coumaric acid isomers (m/z): Precursor ion [M-H]⁻ at 163, with product ions around 119.

-

Procedure:

-

Standard and Sample Preparation: As described for HPLC-UV.

-

Method Optimization: Optimize the MS parameters (e.g., collision energy, declustering potential) for the specific MRM transition of this compound to maximize sensitivity.

-

Analysis: Inject standards and samples.

-

Quantification: Generate a calibration curve from the standard injections based on the peak area of the MRM transition. Quantify this compound in the samples using this curve.[3]

Conclusion

This compound, while a minor component of the plant phenolics landscape compared to its isomers, holds significant importance as the direct precursor to coumarins. Its biosynthesis is intricately regulated by developmental programs and environmental stimuli such as pathogen attack and UV-B radiation, mediated by complex signaling pathways involving jasmonates and the UVR8 photoreceptor. The methodologies outlined in this guide provide a robust framework for the extraction, identification, and quantification of this compound in plant materials. Further research into the specific transcription factors that regulate the expression of Cinnamate 2-Hydroxylase and the elucidation of its distribution across a wider range of plant species will be crucial for harnessing its potential in the development of novel pharmaceuticals and biotechnological applications.

References

- 1. benchchem.com [benchchem.com]

- 2. Concentration data for o-Coumaric acid in Date, dried - Phenol-Explorer [phenol-explorer.eu]

- 3. mdpi.com [mdpi.com]

- 4. phcogres.com [phcogres.com]

- 5. plantprotection.pl [plantprotection.pl]

- 6. Frontiers | The biosynthetic pathway of coumarin and its genetic regulation in response to biotic and abiotic stresses [frontiersin.org]

- 7. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The JAZ proteins: a crucial interface in the jasmonate signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Jasmonate Signal Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Activation of the Phenylpropanoid pathway in Nicotiana tabacum improves the performance of the whitefly Bemisia tabaci via reduced jasmonate signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bioone.org [bioone.org]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Beyond Arabidopsis: Differential UV-B Response Mediated by UVR8 in Diverse Species [frontiersin.org]

- 15. Signal transduction mediated by the plant UV-B photoreceptor UVR8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-Hydroxycinnamic Acid in Water and Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-hydroxycinnamic acid (also known as o-coumaric acid) in aqueous and organic solvents. Due to a notable scarcity of precise quantitative solubility data for this compound in publicly available literature, this document presents a detailed analysis of its qualitative solubility characteristics, alongside extensive quantitative data for its closely related isomers, p-coumaric acid and trans-cinnamic acid. This comparative approach offers valuable insights for researchers and professionals in drug development and other scientific fields.

Introduction to this compound

This compound is a phenolic compound with a chemical formula of C₉H₈O₃. It is a white to off-white crystalline solid.[1][2] The presence of both a carboxylic acid and a hydroxyl group on the phenyl ring significantly influences its solubility in various solvents.[3] It is known to be slightly soluble in water and slightly soluble in dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate.[2] Due to the potential for hydrogen bonding, it is expected to be soluble in alcohols.[3]

Quantitative Solubility Data

While specific quantitative solubility data for this compound remains elusive in readily accessible literature, extensive data is available for its isomers, p-coumaric acid and trans-cinnamic acid. These values provide a strong benchmark for estimating the solubility behavior of this compound.

Table 1: Quantitative Solubility of p-Coumaric Acid in Various Solvents

| Solvent | Temperature (K) | Solubility (g / 100g of solvent) |

| Water | 298.2 | 0.0302 |

| Methanol | 298.2 | 22.8953 |

| Ethanol | 298.2 | 18.2201 |

| 1-Propanol | 298.2 | 10.8813 |

| 2-Propanol | 298.2 | 9.5636 |

| 2-Butanone | 298.2 | 9.1669 |

| Ethyl Acetate | 298.2 | 2.4025 |

| Acetonitrile | 298.2 | 1.2630 |

| 2-Propanol | 313.2 | 10.1507 |

| Ethyl Acetate | 313.2 | 2.7463 |

Data sourced from a study on the extraction of phenolic acids.[4]

Table 2: Quantitative Solubility of trans-Cinnamic Acid in Various Solvents

| Solvent | Temperature (K) | Solubility (g / 100g of solvent) |

| Water | 298.2 | 0.0238 |

| Ethanol | 298.2 | 11.4590 |

| 1-Propanol | 298.2 | 5.6819 |

| 2-Propanol | 298.2 | 5.8741 |

| 2-Butanone | 298.2 | 8.8635 |

| Ethyl Acetate | 298.2 | 3.1912 |

| Acetonitrile | 298.2 | 2.1183 |

Data sourced from a study on the extraction of phenolic acids.[4]

Experimental Protocols for Solubility Determination

The following experimental protocols are standard methods for determining the solubility of compounds like this compound.

Isothermal Shake-Flask Method

This is a widely recognized and reliable method for determining the equilibrium solubility of a solid in a liquid.

-

Preparation of Saturated Solution: An excess amount of the solute (e.g., this compound) is added to a known volume of the solvent in a sealed container, such as a screw-capped vial or flask.

-

Equilibration: The container is placed in a constant-temperature bath or incubator and agitated (e.g., on an orbital shaker) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled.

-

Phase Separation: After equilibration, the suspension is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

-

Sampling: A clear aliquot of the saturated solution is carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE or nylon filter) to prevent any solid particles from being transferred.

-

Quantification: The concentration of the solute in the filtered saturated solution is then determined using a suitable analytical technique.

Analytical Methods for Quantification

a) Gravimetric Analysis:

-

A known volume or mass of the clear, saturated solution is transferred to a pre-weighed container.

-

The solvent is evaporated under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute).

-

The container with the dried solute is cooled in a desiccator and then weighed.

-

The mass of the dissolved solute is determined by the difference in weight, and the solubility is calculated as mass of solute per mass or volume of solvent.

b) UV/Vis Spectrophotometry:

This method is suitable for compounds that absorb ultraviolet or visible light.

-

Wavelength of Maximum Absorbance (λmax) Determination: A dilute solution of the compound in the solvent of interest is scanned across a range of UV-visible wavelengths to determine the λmax.

-

Calibration Curve: A series of standard solutions of the compound with known concentrations are prepared in the same solvent. The absorbance of each standard is measured at the λmax. A calibration curve is generated by plotting absorbance versus concentration.

-

Sample Analysis: The filtered saturated solution is appropriately diluted with the solvent to bring its absorbance within the linear range of the calibration curve. The absorbance of the diluted sample is then measured at the λmax.

-

Concentration Calculation: The concentration of the solute in the diluted sample is determined from the calibration curve. The original solubility is then calculated by taking the dilution factor into account.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Structural Relationship of Cinnamic Acid Isomers

Caption: Isomeric relationship of hydroxycinnamic acids.

References

Stability of 2-Hydroxycinnamic acid under different pH and temperature.

An In-depth Examination of pH and Temperature Effects on the Integrity of 2-Hydroxycinnamic Acid

Introduction

This compound, also known as o-coumaric acid, is a phenolic compound of significant interest in the pharmaceutical and nutraceutical industries due to its potential therapeutic properties. As with many bioactive molecules, its stability is a critical parameter that influences its efficacy, shelf-life, and formulation development. This technical guide provides a comprehensive overview of the stability of this compound under various pH and temperature conditions, offering valuable insights for researchers, scientists, and drug development professionals. The primary degradation pathways for this compound are lactonization to form coumarin (B35378) and cis-trans isomerization, both of which are significantly influenced by environmental factors.[1]

Core Stability Profile: pH and Temperature Effects

The stability of this compound is intrinsically linked to the pH of its environment. The molecule's structure, featuring a carboxylic acid and a hydroxyl group on the phenyl ring, makes it susceptible to intramolecular reactions, particularly lactonization.

pH Influence

The rate of degradation of this compound is highly pH-dependent. The primary degradation pathway, lactonization, is catalyzed by neutral to slightly alkaline conditions.[1] Under these conditions, the carboxylate anion can readily attack the acrylic acid double bond, leading to the formation of a six-membered ring and subsequent elimination of water to form coumarin.

Conversely, acidic conditions are known to enhance the stability of this compound by suppressing the ionization of the carboxylic acid group, thereby inhibiting the lactonization process. It is recommended to maintain an acidic pH for solutions of o-coumaric acid to ensure better stability.[1]

Temperature Influence

Elevated temperatures accelerate the degradation of hydroxycinnamic acids in general. While specific kinetic data for the thermal degradation of this compound is limited, studies on its isomer, p-coumaric acid, demonstrate a clear trend of increased degradation rates with rising temperatures. For instance, the degradation of p-coumaric acid follows first-order kinetics, with the reaction rate constant increasing significantly as the temperature is raised from 80°C to 120°C.[2] It is reasonable to expect a similar temperature-dependent degradation profile for this compound.

Quantitative Stability Data

The following tables summarize the available quantitative data on the stability of this compound and related hydroxycinnamic acid derivatives.

Table 1: Stability of this compound in Aqueous Solution

| pH | Temperature | Half-life (t½) | Degradation Product | Reference |

| 7.5 | Room Temperature | 164 minutes | Coumarin | [1][3] |

Table 2: General Stability Observations for Hydroxycinnamic Acid Derivatives

| Condition | Matrix | Observation | Reference |

| Room Temperature | Black Currant Juice | 20-40% degradation over one year. | [4] |

| Light Exposure | Black Currant Juice | Isomerization of (E)-coumaric acid to (Z)-isomers. | [4] |

Degradation Pathways and Mechanisms

The primary degradation pathways for this compound are lactonization and cis-trans isomerization.

Lactonization to Coumarin

Under neutral to slightly alkaline conditions, the ionized carboxylate group of this compound undergoes an intramolecular cyclization to form a lactone, which then eliminates water to yield coumarin.

Caption: Lactonization of this compound to Coumarin.

Cis-Trans Isomerization

Exposure to light, particularly UV radiation, can induce the isomerization of the naturally occurring and more stable trans-(E)-2-hydroxycinnamic acid to its cis-(Z)-isomer. This transformation can impact the biological activity and analytical quantification of the compound.

Caption: Cis-Trans Isomerization of this compound.

Experimental Protocols

Stability Study of this compound in Solution

Objective: To determine the degradation kinetics of this compound at a specific pH and temperature.

Materials:

-

This compound standard

-

Coumarin standard

-

HPLC-grade methanol (B129727) or other suitable organic solvent

-

Buffer solutions of desired pH (e.g., phosphate (B84403) buffer for neutral pH, citrate (B86180) buffer for acidic pH, borate (B1201080) buffer for alkaline pH)

-

HPLC system with a UV/Vis or DAD detector

-

C18 reversed-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Volumetric flasks, pipettes, and autosampler vials

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a known concentration.

-

Sample Preparation: Dilute the stock solution with the desired buffer to a final concentration suitable for HPLC analysis.

-

Incubation: Incubate the sample solutions at the desired temperature in a controlled environment (e.g., water bath or incubator). Protect samples from light if investigating thermal degradation alone.

-

Time Points: Withdraw aliquots of the sample solution at predetermined time intervals.

-

Sample Quenching (if necessary): If the degradation is rapid, it may be necessary to quench the reaction by adding a small amount of acid to lower the pH or by immediately freezing the sample.

-

HPLC Analysis: Analyze the samples by HPLC to quantify the concentration of this compound and its primary degradation product, coumarin.

-

Data Analysis: Plot the concentration of this compound versus time. Determine the order of the reaction and calculate the degradation rate constant (k) and the half-life (t½).

HPLC Method for Quantification of this compound and Coumarin

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient or isocratic mixture of an aqueous solvent (e.g., water with 0.1% formic acid or acetic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical mobile phase could be a mixture of water:methanol:glacial acetic acid (65:34:1 v/v/v).[5]

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Monitor at a wavelength where both compounds have reasonable absorbance, for instance, around 270-280 nm. A Diode Array Detector (DAD) is recommended to verify peak purity.[5]

-

Column Temperature: 30-40°C[5]

-

Injection Volume: 10-20 µL[5]

Method Validation: The HPLC method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[5]

Caption: Experimental Workflow for Stability Testing of this compound.

Conclusion

The stability of this compound is a multifaceted issue governed primarily by pH and temperature. The propensity for lactonization to coumarin under neutral to alkaline conditions is the most significant degradation pathway, while acidic conditions confer greater stability. Elevated temperatures predictably accelerate degradation. For researchers and formulation scientists, a thorough understanding of these stability characteristics is paramount for the successful development of products containing this compound. This guide provides a foundational understanding and practical protocols to assess and manage the stability of this promising bioactive compound. Further research is warranted to establish a more comprehensive quantitative dataset of degradation kinetics across a wider range of pH and temperature values.

References

A Technical Guide to the Spectroscopic Analysis of 2-Hydroxycinnamic Acid

Introduction: 2-Hydroxycinnamic acid, also known as o-coumaric acid, is a hydroxycinnamic acid and a natural phenolic compound found in a variety of plants.[1] As a key plant metabolite, it and its isomers play roles in plant biochemistry and are studied for their antioxidant and other biological activities. Accurate structural elucidation and characterization are paramount for research and development. This guide provides a comprehensive overview of the key spectroscopic data—Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR)—for trans-2-hydroxycinnamic acid, complete with experimental protocols for data acquisition.

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for the structural identification and characterization of trans-2-hydroxycinnamic acid.

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, highlighting the conjugated system composed of the benzene (B151609) ring, the acrylic acid side chain, and the carbonyl group. The absorption maxima are sensitive to the solvent and pH.

| Parameter | Wavelength (λmax) | Solvent |

| Absorption Maximum 1 | ~275 nm | Ethanol |

| Absorption Maximum 2 | ~325 nm | Ethanol |

| UVA II Coverage | Critical λc ≈ 349 nm | Ethanol |

Data compiled from studies of o-coumaric acid and related hydroxycinnamic acid derivatives, which often exhibit multiple overlapping absorption bands.[2][3]

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound shows characteristic absorptions for the hydroxyl, carbonyl, alkene, and aromatic moieties.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500 - 3200 | Strong, Broad | O-H Stretch | Phenolic Hydroxyl |

| 3300 - 2500 | Strong, Broad | O-H Stretch | Carboxylic Acid (H-bonded) |

| ~3050 | Medium | C-H Stretch | Aromatic & Vinylic |

| ~1685 | Strong, Sharp | C=O Stretch | Carboxylic Acid (conjugated) |

| ~1630 | Strong | C=C Stretch | Alkene (vinylic) |

| 1600 - 1450 | Medium, Sharp | C=C Stretch | Aromatic Ring |

| ~1250 | Strong | C-O Stretch | Phenol / Carboxylic Acid |

| 900 - 675 | Strong | C-H Bend | Aromatic (out-of-plane) |

Characteristic absorption regions are based on data for trans-o-coumaric acid and related cinnamic acid structures.[1][4][5]

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The data presented below is for trans-2-hydroxycinnamic acid, recorded in a DMSO-d₆ solution.[1]

Numbered Structure for NMR Assignments:

(Note: A generic image placeholder is used. For actual use, a diagram with numbered atoms corresponding to the tables would be inserted here.)

¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Atom Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H7 | 7.89 | d | 16.0 |

| H6 | 7.55 | dd | 7.8, 1.6 |

| H4 | 7.16 | ddd | 8.2, 7.4, 1.7 |

| H3 | 6.91 | dd | 8.2, 1.2 |

| H5 | 6.85 | td | 7.5, 1.2 |

| H8 | 6.54 | d | 16.0 |

| OH (Phenolic) | 10.15 | s (broad) | - |

| OH (Carboxylic) | 12.30 | s (broad) | - |

Source: Experimental data for trans o-coumaric acid.[1]

¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Atom Position | Chemical Shift (δ, ppm) |

| C9 (C=O) | 168.4 |

| C2 | 156.2 |

| C7 | 139.0 |

| C4 | 131.5 |

| C6 | 128.6 |

| C1 | 121.3 |

| C8 | 120.0 |

| C5 | 119.5 |

| C3 | 116.3 |

Source: Experimental data for trans o-coumaric acid.[1]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

UV-Vis Spectroscopy Protocol

This protocol is for determining the UV absorbance spectrum of a solid organic compound in solution.

-

Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a UV-grade solvent (e.g., absolute ethanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute this stock solution to a concentration that gives an absorbance reading in the optimal range (0.1 - 1.0 A.U.).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blanking: Fill a quartz cuvette (1 cm path length) with the pure solvent (ethanol) and place it in the reference beam path. Fill a second quartz cuvette with the same pure solvent and place it in the sample beam path to record a baseline correction from approximately 400 nm down to 200 nm.

-

Measurement: Discard the solvent from the sample cuvette, rinse it with a small amount of the prepared sample solution, and then fill it with the sample solution. Place the cuvette back into the sample beam path.

-

Data Acquisition: Scan the sample over the desired wavelength range (e.g., 400 nm to 200 nm). The instrument software will plot absorbance versus wavelength. Identify the wavelengths of maximum absorbance (λmax).[2][6]

FT-IR Spectroscopy Protocol (ATR Method)

This protocol is for obtaining an infrared spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and rapid method.

-

Sample Preparation: Ensure the this compound sample is dry and in powdered form. No further preparation is typically needed.

-

Background Spectrum: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Take a background spectrum of the empty ATR stage. This allows the instrument to subtract signals from the atmosphere (e.g., CO₂ and H₂O).

-

Sample Application: Place a small amount of the solid powder (typically 1-2 mg) onto the center of the ATR crystal.

-

Data Acquisition: Lower the press arm to apply consistent pressure to the sample, ensuring good contact with the crystal. Initiate the sample scan. The typical range is 4000 cm⁻¹ to 400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance or absorbance versus wavenumber is displayed. Label the significant peaks corresponding to the key functional groups. After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

NMR Spectroscopy Protocol

This protocol outlines the preparation and analysis of a sample for ¹H and ¹³C NMR.

-

Sample Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Using a pipette, add approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube. Ensure the solvent is of high purity to avoid extraneous signals.

-

Dissolution: Cap the tube and gently agitate or vortex it until the sample is fully dissolved. A brief period in an ultrasonic bath may aid dissolution.

-

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the NMR magnet.

-

Data Acquisition:

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire a 1D proton (¹H) spectrum. Set appropriate parameters for the number of scans and relaxation delay.

-

Acquire a 1D carbon-13 (¹³C) spectrum. This typically requires a larger number of scans due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay) using a Fourier transform. Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shifts using the residual solvent peak (DMSO at δ 2.50 ppm for ¹H) or an internal standard. Integrate the ¹H signals and identify the multiplicities and coupling constants.[1][7]

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for elucidating the structure of an organic compound, such as this compound, by integrating data from multiple spectroscopic techniques.

References

- 1. Spectroscopic (FT-IR, FT-Raman, 1H- and 13C-NMR), Theoretical and Microbiological Study of trans o-Coumaric Acid and Alkali Metal o-Coumarates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. researchgate.net [researchgate.net]

- 4. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

Unveiling the Photophysical Profile of 2-Hydroxycinnamic Acid: A Technical Guide to Quantum Yield and Fluorescence Characteristics

For Immediate Release

This technical guide offers an in-depth exploration of the fluorescence characteristics and quantum yield of 2-Hydroxycinnamic acid (o-Coumaric acid). While direct quantitative fluorescence data for the ortho isomer remains elusive in readily available literature, this document provides a comprehensive overview of the photophysical properties of the closely related isomer, para-Hydroxycinnamic acid (p-Coumaric acid), to serve as a valuable comparative reference for researchers, scientists, and drug development professionals. The guide details established experimental protocols for determining these key fluorescence parameters, ensuring a solid foundation for further investigation into the ortho isomer.

Introduction to Hydroxycinnamic Acids and Their Fluorescence

Hydroxycinnamic acids (HCAs) are a class of phenolic compounds widely distributed in the plant kingdom, playing crucial roles in plant physiology and possessing various biological activities. Their inherent fluorescence properties make them valuable probes in studying biological systems and potential candidates for photosensitizers in various applications. The position of the hydroxyl group on the phenyl ring significantly influences their electronic structure and, consequently, their photophysical behavior. This guide focuses on this compound, an isomer of significant interest, and leverages data from its well-studied counterpart, p-Coumaric acid, to infer and guide future research.

Quantitative Fluorescence Data of p-Hydroxycinnamic Acid

To provide a quantitative framework, the following tables summarize the fluorescence quantum yield and spectral characteristics of trans-p-Coumaric acid in various solvents and at different pH values. This data highlights the sensitivity of its fluorescence to the chemical environment.

Table 1: Fluorescence Quantum Yield (ΦF) of trans-p-Coumaric Acid in Different Solvents [1]

| Solvent | Refractive Index (η) | Fluorescence Quantum Yield (ΦF) x 10-4 |

| Acetonitrile | 1.344 | 0.48 |

| Dioxane | 1.422 | 0.8 |

| Tetrahydrofuran | 1.407 | 1.1 |

| Ethanol | 1.361 | 1.2 |

| Methanol | 1.329 | 1.3 |

| Glycerol | 1.475 | 1.5 |

Table 2: Fluorescence Quantum Yield (ΦF) of trans-p-Coumaric Acid in Aqueous Solution at Different pH Values [1]

| Ionic Form | pH Range | Fluorescence Quantum Yield (ΦF) x 10-4 |

| Neutral (p-CAH2) | < 4 | ≈ 1.4 |

| Single Anionic (p-CAH-) | 6 - 8 | ≈ 1.4 |

| Double Anionic (p-CA2-) | > 10 | ≈ 13 |

Experimental Protocol: Determination of Relative Fluorescence Quantum Yield

The relative method, comparing the fluorescence of a sample to a well-characterized standard, is a widely used technique for determining fluorescence quantum yield.[2][3][4][5][6][7]

Materials and Instrumentation

-

Solvent: Spectroscopic grade, free of fluorescent impurities.[3]

-

Fluorescence Standard: A compound with a known and well-documented quantum yield that absorbs and emits in a similar spectral region to the sample.[5] Common standards include quinine (B1679958) sulfate, rhodamine 6G, and fluorescein.[2]

-

This compound: High purity sample.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector.

Procedure

-

Preparation of Solutions:

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, record the absorbance of each dilution of the standard and the sample at the selected excitation wavelength.

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution of the standard and the sample.

-

It is critical to use the same experimental settings (e.g., excitation wavelength, slit widths, detector voltage) for all measurements.[5]

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each dilution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the standard and the sample.

-

The slope of the resulting linear plots is proportional to the fluorescence quantum yield.

-

Calculation

The fluorescence quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)[7]

Where:

-

ΦST is the quantum yield of the standard.

-

GradX and GradST are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

ηX and ηST are the refractive indices of the sample and standard solutions, respectively.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the relative fluorescence quantum yield.

Caption: Workflow for the determination of relative fluorescence quantum yield.

Conclusion and Future Directions

While this guide provides a robust framework for understanding and determining the fluorescence quantum yield of this compound, it also highlights a significant knowledge gap in the existing literature regarding its specific photophysical data. The provided data for p-Coumaric acid serves as a crucial starting point for comparative studies. Future research should focus on the experimental determination of the fluorescence quantum yield, lifetime, and excitation/emission spectra of this compound in a variety of solvents and pH conditions. Such data will be invaluable for its potential applications in drug development, materials science, and as a fluorescent probe in biological research.

References

- 1. researchgate.net [researchgate.net]

- 2. iss.com [iss.com]

- 3. Making sure you're not a bot! [opus4.kobv.de]

- 4. jasco-global.com [jasco-global.com]

- 5. A practical guide to measuring and reporting photophysical data - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT02095F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. agilent.com [agilent.com]

Microbial Degradation of 2-Hydroxycinnamic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycinnamic acid, also known as o-coumaric acid, is a phenolic compound widely distributed in the plant kingdom. As a secondary metabolite, it plays a role in plant defense mechanisms and is a structural component of lignin. In the environment, this compound is released from decaying plant biomass, making it a potential carbon source for various microorganisms. The microbial degradation of this compound is a key process in the carbon cycle and a subject of interest for biotechnological applications, including bioremediation and the production of valuable chemicals. This technical guide provides a comprehensive overview of the known microbial degradation pathways of this compound, with a focus on the enzymatic reactions, genetic basis, and experimental methodologies used to study these processes.

Core Degradation Pathways

Microorganisms have evolved several strategies to catabolize this compound. The primary pathways involve either the reduction of the propenoic acid side chain or a CoA-dependent β-oxidative cleavage.

Pathway I: Side-Chain Reduction to Melilotic Acid

A common initial step in the bacterial degradation of this compound is the reduction of the double bond in its side chain to form 3-(2-hydroxyphenyl)propanoic acid, also known as melilotic acid. This pathway has been notably characterized in soil bacteria of the genus Arthrobacter.

The key enzyme in this conversion is a highly specific NADH:o-coumarate oxidoreductase, which catalyzes the irreversible reduction of this compound.[1] The reaction is stoichiometric, with one mole of NADH being oxidized for every mole of this compound reduced to melilotic acid.[1] Subsequent degradation of melilotic acid is expected to proceed through hydroxylation of the aromatic ring, followed by ring cleavage, a common strategy for the catabolism of aromatic compounds in Arthrobacter and other soil bacteria.

Pathway II: CoA-Dependent, Beta-Oxidative Deacetylation

Another significant degradation route, observed in both bacteria like Agrobacterium fabrum and fungi such as Aspergillus niger, is a CoA-dependent pathway analogous to the β-oxidation of fatty acids.[1][2] This pathway is versatile and can also degrade other hydroxycinnamic acids like p-coumaric and ferulic acids.[1][2]

The key steps in this pathway are:

-

Activation to a CoA-thioester: this compound is first activated by a hydroxycinnamate-CoA ligase (also known as hydroxycinnamate-CoA synthase), forming 2-hydroxycinnamoyl-CoA. This step requires ATP and Coenzyme A.

-

Hydration: An enoyl-CoA hydratase catalyzes the addition of a water molecule across the double bond of the propenoic side chain, yielding 3-hydroxy-3-(2-hydroxyphenyl)propanoyl-CoA.

-

Oxidation: The hydroxyl group on the side chain is then oxidized to a keto group by a dehydrogenase, forming 3-keto-3-(2-hydroxyphenyl)propanoyl-CoA.

-

Thiolytic Cleavage: Finally, a β-keto-thiolase cleaves the molecule, releasing acetyl-CoA and salicylaldehyde. Salicylaldehyde can be further oxidized to salicylic (B10762653) acid, which is then typically hydroxylated to catechol. Catechol is a central intermediate that undergoes ring cleavage, leading to intermediates of central metabolism.

The genes encoding the enzymes for this pathway are often found clustered in the genomes of the degrading microorganisms.[1][2]

References

Biosynthesis of 2-Hydroxycinnamaldehyde from trans-Cinnamaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxycinnamaldehyde (B114546) is a naturally occurring aromatic aldehyde found in various plant species, notably as a constituent of Cinnamomum cassia.[1] As a derivative of the phenylpropanoid pathway, it serves as a crucial precursor to a variety of secondary metabolites, particularly coumarins, which exhibit diverse pharmacological activities.[2] A thorough understanding of its biosynthetic route from trans-cinnamic acid is essential for researchers aiming to leverage metabolic engineering for enhanced production of these valuable compounds or to discover novel bioactive molecules. This technical guide provides a comprehensive overview of the enzymatic reactions, regulatory networks, and established experimental methodologies for studying this specific biosynthetic pathway.

The Biosynthetic Pathway of 2-Hydroxycinnamaldehyde

The formation of 2-hydroxycinnamaldehyde is an extension of the general phenylpropanoid pathway, which begins with the deamination of L-phenylalanine to produce trans-cinnamic acid. The biosynthesis of 2-hydroxycinnamaldehyde from trans-cinnamic acid is a multi-step process involving a key ortho-hydroxylation reaction, followed by activation and reduction steps. This pathway diverges from the more common route that involves para-hydroxylation of cinnamic acid.[2]

The key enzymatic steps are:

-

ortho-Hydroxylation of trans-Cinnamic Acid: The pathway is initiated by the hydroxylation of trans-cinnamic acid at the C2 (ortho) position of the phenyl ring to yield 2-coumaric acid (o-coumaric acid). This reaction is catalyzed by Cinnamate 2-Hydroxylase (C2H) , a cytochrome P450-dependent monooxygenase.[2] This is the rate-limiting and defining step of this biosynthetic branch.

-

Activation of 2-Coumaric Acid: The 2-coumaric acid is then activated to its corresponding CoA-thioester, 2-coumaroyl-CoA. This reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL) . While named for its activity with 4-coumaric acid, many 4CL isoforms exhibit broad substrate specificity and can act on 2-coumaric acid.[1]

-

Reduction of 2-Coumaroyl-CoA: The final step is the reduction of 2-coumaroyl-CoA to 2-hydroxycinnamaldehyde. This is believed to be a two-step process catalyzed by:

-

Cinnamoyl-CoA Reductase (CCR) , which reduces 2-coumaroyl-CoA to an intermediate.

-

A Cinnamyl Alcohol Dehydrogenase (CAD)-like enzyme , which then catalyzes the final reduction to 2-hydroxycinnamaldehyde.

-

Signaling Pathways and Regulation

The biosynthesis of 2-hydroxycinnamaldehyde is tightly regulated and can be induced by various internal and external stimuli. Key signaling molecules and environmental factors include:

-

Jasmonates: Jasmonic acid (JA) and its methyl ester, methyl jasmonate (MeJA), are well-known elicitors of plant defense responses and have been shown to induce the expression of genes in the phenylpropanoid pathway, leading to the accumulation of secondary metabolites like 2-hydroxycinnamaldehyde.[2]

-

UV-B Light: Exposure to UV-B radiation is another environmental stressor that can upregulate the phenylpropanoid pathway as a protective mechanism, potentially increasing the production of 2-hydroxycinnamaldehyde.

Quantitative Data Summary

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of 2-hydroxycinnamaldehyde. It is important to note that specific kinetic data for the enzymes with the exact substrates in this pathway (e.g., C2H with trans-cinnamic acid, 4CL with 2-coumaric acid, and CCR with 2-coumaroyl-CoA) are not extensively reported in the literature. The data presented here are based on studies of homologous enzymes and related substrates to provide a comparative reference.

Table 1: Enzyme Kinetic Parameters (Representative Data)

| Enzyme | Substrate | Km (µM) | Vmax (units/mg) | kcat (s⁻¹) | Source Organism (Example) | Reference |

|---|---|---|---|---|---|---|

| Cinnamate 2-Hydroxylase (C2H) | trans-Cinnamic Acid | Data not available | Data not available | Data not available | Melilotus alba | [3] |

| 4-Coumarate:CoA Ligase (4CL) | p-Coumaric Acid | 10 - 200 | Varies | Varies | Arabidopsis thaliana | [4] |

| Caffeic Acid | 5 - 150 | Varies | Varies | Arabidopsis thaliana | [4] | |

| Ferulic Acid | 10 - 250 | Varies | Varies | Arabidopsis thaliana | [4] | |

| Cinnamoyl-CoA Reductase (CCR) | Feruloyl-CoA | 5 - 50 | Varies | Varies | Arabidopsis thaliana | [5] |

| Sinapoyl-CoA | 10 - 100 | Varies | Varies | Arabidopsis thaliana | [5] |

| | p-Coumaroyl-CoA | 20 - 300 | Varies | Varies | Arabidopsis thaliana |[5] |

Table 2: Optimal Reaction Conditions for Related Enzymes

| Enzyme | Optimal pH | Optimal Temperature (°C) | Reference |

|---|---|---|---|

| Cinnamate 4-Hydroxylase (related P450) | 7.0 - 8.0 | 25 - 35 | [6] |

| 4-Coumarate:CoA Ligase (4CL) | 7.5 - 8.5 | 30 - 40 | [7] |

| Cinnamoyl-CoA Reductase (CCR) | 6.5 - 7.5 | 30 - 40 |[8] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of 2-hydroxycinnamaldehyde biosynthesis.

Heterologous Expression of Cinnamate 2-Hydroxylase (C2H) in Saccharomyces cerevisiae

This protocol describes the functional expression of a plant cytochrome P450 enzyme, such as C2H, in yeast.

Materials:

-

Yeast expression vector (e.g., pYeDP60)

-

Saccharomyces cerevisiae strain (e.g., W303)

-

Competent E. coli for plasmid amplification

-

Plant cDNA library

-

Gene-specific primers for C2H

-

Restriction enzymes and T4 DNA ligase

-

Yeast transformation kit

-

Yeast growth media (YPD, selective media)

-

Galactose for induction

Procedure:

-

Gene Isolation and Cloning:

-

Amplify the full-length coding sequence of the putative C2H gene from a plant cDNA library using PCR with gene-specific primers containing appropriate restriction sites.

-

Digest the PCR product and the yeast expression vector with the corresponding restriction enzymes.

-

Ligate the C2H gene into the expression vector.

-

Transform the ligation product into competent E. coli for plasmid amplification and sequence verification.[9]

-

-

Yeast Transformation:

-

Transform the confirmed expression plasmid into the desired S. cerevisiae strain using a standard yeast transformation protocol (e.g., lithium acetate (B1210297) method).

-

Select for transformants on appropriate selective media.

-

-

Protein Expression:

-

Grow a starter culture of the transformed yeast in selective media overnight.

-

Inoculate a larger volume of expression medium with the starter culture and grow to mid-log phase.

-

Induce protein expression by adding galactose to the medium.

-

Continue to grow the culture for 24-48 hours at an optimal temperature (e.g., 28-30°C).

-

-

Microsome Preparation:

-

Harvest the yeast cells by centrifugation.

-

Wash the cells with a suitable buffer.

-

Lyse the cells using mechanical disruption (e.g., bead beating) in a lysis buffer containing protease inhibitors.

-

Centrifuge the lysate at a low speed to remove cell debris.

-

Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a storage buffer and store at -80°C.

-

Enzyme Assay for Cinnamate 2-Hydroxylase (C2H)

This protocol outlines a general method for determining the activity of the expressed C2H enzyme.

Materials:

-

Microsomal preparation containing the recombinant C2H

-

NADPH

-

trans-Cinnamic acid (substrate)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5)

-

Quenching solution (e.g., HCl or an organic solvent)

-

HPLC system for product analysis

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the reaction buffer, NADPH, and the microsomal preparation.

-

Pre-incubate the mixture at the desired temperature (e.g., 30°C) for a few minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the substrate, trans-cinnamic acid.

-

Incubate the reaction for a specific time period (e.g., 30-60 minutes) with gentle shaking.

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching solution.

-

-

Product Extraction and Analysis:

-

Extract the product, 2-coumaric acid, with an organic solvent (e.g., ethyl acetate).

-

Evaporate the organic solvent and redissolve the residue in a suitable solvent for HPLC analysis.

-

Quantify the amount of 2-coumaric acid produced using a calibrated HPLC method.

-

HPLC Method for Quantification of 2-Hydroxycinnamaldehyde

This protocol provides a robust method for the separation and quantification of 2-hydroxycinnamaldehyde in reaction mixtures or plant extracts.[10]

Instrumentation and Conditions:

-

HPLC System: A system equipped with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) (Solvent B) and water with 0.1% formic acid (Solvent A).

-

A typical gradient could be: 0-20 min, 30-70% B; 20-25 min, 70-30% B; followed by a re-equilibration period.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: 290 nm.[11]

-

Injection Volume: 10-20 µL.

Standard and Sample Preparation:

-

Standard Stock Solution: Accurately weigh about 10 mg of 2-hydroxycinnamaldehyde reference standard and dissolve it in 10 mL of methanol (B129727) or acetonitrile to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Solution: For plant extracts, a suitable extraction with a solvent like methanol or ethanol (B145695) should be performed, followed by filtration through a 0.45 µm syringe filter before injection. For enzyme assays, the reaction mixture should be appropriately quenched and filtered.

Data Analysis:

-

Construct a calibration curve by plotting the peak area of the 2-hydroxycinnamaldehyde standard against its concentration.

-

Determine the concentration of 2-hydroxycinnamaldehyde in the sample by interpolating its peak area from the calibration curve.

Mandatory Visualizations

Caption: Biosynthetic pathway from L-Phenylalanine to 2-Hydroxycinnamaldehyde.

Caption: Experimental workflow for C2H functional characterization.

Caption: Key regulatory inputs for 2-hydroxycinnamaldehyde biosynthesis.

References

- 1. Frontiers | Cloning, Functional Characterization and Site-Directed Mutagenesis of 4-Coumarate: Coenzyme A Ligase (4CL) Involved in Coumarin Biosynthesis in Peucedanum praeruptorum Dunn [frontiersin.org]

- 2. benchchem.com [benchchem.com]

- 3. Trans-cinnamate 2-monooxygenase - Wikipedia [en.wikipedia.org]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. Cinnamoyl-CoA reductase - Wikipedia [en.wikipedia.org]

- 9. Molecular Cloning and Yeast Expression of Cinnamate 4-Hydroxylase from Ornithogalum saundersiae Baker - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

Methodological & Application

2-Hydroxycinnamic Acid Derivatives as Versatile MALDI Matrices for Peptide Analysis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 2-hydroxycinnamic acid and its derivatives as matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for comprehensive peptide analysis.

Introduction to this compound Matrices